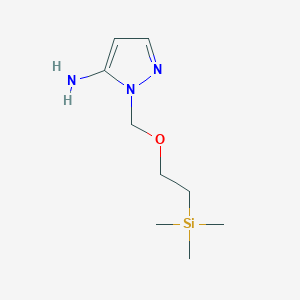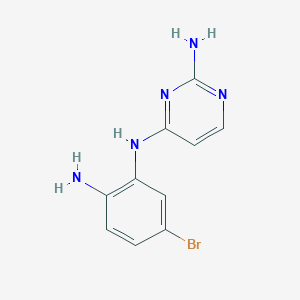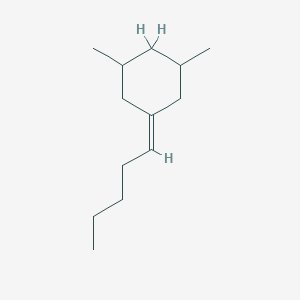
1,3-Dimethyl-5-pentylidenecyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane,1,3-dimethyl-5-pentylidene- is an organic compound with the molecular formula C13H24 It is a derivative of cyclohexane, where the hydrogen atoms at positions 1 and 3 are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a pentylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane,1,3-dimethyl-5-pentylidene- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of cyclohexane,1,3-dimethyl-5-pentylidene- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane,1,3-dimethyl-5-pentylidene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylidene group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Applications De Recherche Scientifique
Cyclohexane,1,3-dimethyl-5-pentylidene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclohexane,1,3-dimethyl-5-pentylidene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved. For example, in biological systems, it may interact with proteins or nucleic acids, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexane,1,3-dimethyl-5-pentylidene- can be compared with other similar compounds such as:
Cyclohexane,1,3-dimethyl-: Lacks the pentylidene group, resulting in different chemical and physical properties.
Cyclohexane,1,3-dimethyl-5-ethylidene-: Contains an ethylidene group instead of a pentylidene group, leading to variations in reactivity and applications.
Cyclohexane,1,3-dimethyl-5-propylidene-:
The uniqueness of cyclohexane,1,3-dimethyl-5-pentylidene- lies in its specific structural configuration, which imparts distinct properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
39546-83-3 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
1,3-dimethyl-5-pentylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-13-9-11(2)8-12(3)10-13/h7,11-12H,4-6,8-10H2,1-3H3 |
Clé InChI |
AKODMFVIZZJTGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C1CC(CC(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
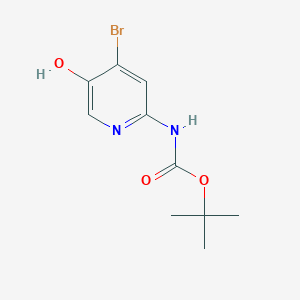
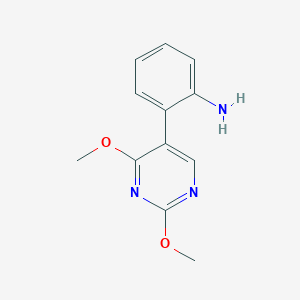
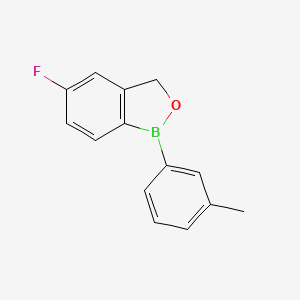
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
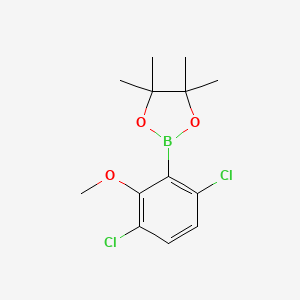
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)



